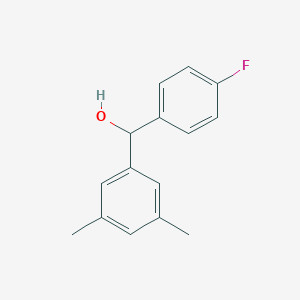

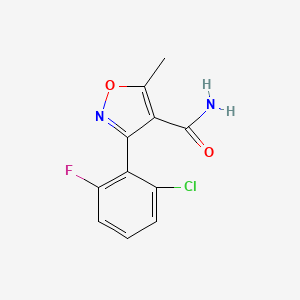

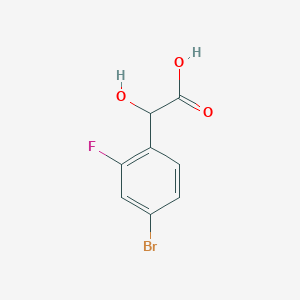

![molecular formula C16H17NO5S B1598007 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40280-00-0](/img/structure/B1598007.png)

2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid

Übersicht

Beschreibung

“2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound with the linear formula C16H17NO5S . It has a molecular weight of 335.382 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxyphenyl group attached to a sulfonyl group, which is then attached to an amino group. This is followed by a phenylpropanoic acid group .Wissenschaftliche Forschungsanwendungen

Cyclization Reactions

Research by Ukrainets et al. (2014) on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases. This study underscores the compound's utility in synthesizing complex heterocyclic structures, which are crucial in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) have contributed to the development of novel poly(arylene ether sulfone) copolymers for proton exchange membranes (PEMs) in fuel cells. By integrating a methoxy group and subsequent sulfonation, these comb-shaped copolymers exhibited high proton conductivity, highlighting the significance of incorporating sulfonyl-based structures for enhancing the performance of PEMs in fuel cell technologies (Kim, Robertson, & Guiver, 2008).

Peptide Synthesis

Studies on the base-labile N(alpha)-protecting groups for solid-phase peptide synthesis (SPPS) by Ramage et al. (1999) explored the use of 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) as an alternative to 9-fluorenylmethoxycarbonyl (Fmoc). The Nsc group's moderate UV absorption facilitates real-time monitoring of the deprotection process, offering advancements in the efficiency and control of peptide synthesis (Ramage, Jiang, Kim, Shaw, Park, & Kim, 1999).

Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration (NF) membranes for dye treatment applications. The incorporation of sulfonated aromatic diamine monomers significantly enhanced water flux and surface hydrophilicity without compromising dye rejection. This research points to the potential of sulfonyl-containing compounds in improving the efficiency and selectivity of NF membranes for water purification and wastewater treatment (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Crosslinking Reagents

Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], which exhibits high reactivity with a variety of primary, secondary, and heterocyclic amines. This reagent's versatility highlights the utility of sulfonyl-containing compounds in bioorganic synthesis and the potential for creating novel bioconjugates (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKQRNHRAQHJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377538 | |

| Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid | |

CAS RN |

40280-00-0 | |

| Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

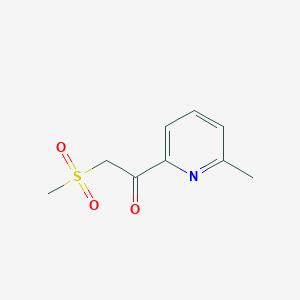

![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)

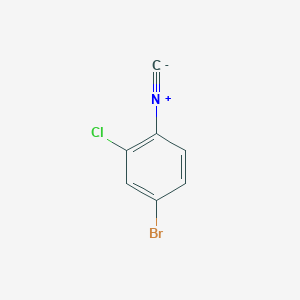

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)

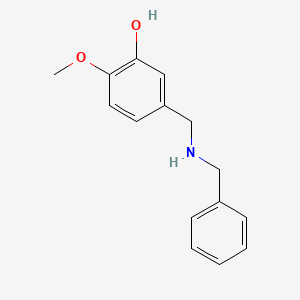

![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)